ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a piperidine carboxylate ester. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Imino Group: The brominated indole is reacted with 3-chlorobenzaldehyde to form the imino group through a condensation reaction.
Piperidine Carboxylate Ester Formation: The final step involves the reaction of the imino-indole intermediate with ethyl piperidine-4-carboxylate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential effects on cellular pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The imino group and the indole core are key functional groups that interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate is unique due to the presence of both bromine and chlorophenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H23BrClN3O3 |
---|---|
Molecular Weight |
504.8 g/mol |
IUPAC Name |
ethyl 1-[[5-bromo-3-(3-chlorophenyl)imino-2-oxoindol-1-yl]methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C23H23BrClN3O3/c1-2-31-23(30)15-8-10-27(11-9-15)14-28-20-7-6-16(24)12-19(20)21(22(28)29)26-18-5-3-4-17(25)13-18/h3-7,12-13,15H,2,8-11,14H2,1H3 |
InChI Key |
VGKXQEBVCXGFOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=NC4=CC(=CC=C4)Cl)C2=O |
Origin of Product |
United States |
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